Cas no 51323-05-8 (N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea)

N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea Chemical and Physical Properties
Names and Identifiers
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- N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea
- (5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea
- N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea
- 442914
- (5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea
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Computed Properties
- Exact Mass: 243.96400
Experimental Properties
- Density: 1.753
- PSA: 128.70000
- LogP: 2.79390
N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305790-1g |
N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea |
51323-05-8 | 95+% | 1g |
¥15422.00 | 2024-05-10 | |
Enamine | EN300-153002-0.5g |
(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea |
51323-05-8 | 95.0% | 0.5g |
$556.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305790-250mg |
N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea |
51323-05-8 | 95+% | 250mg |
¥8920.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305790-500mg |
N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea |
51323-05-8 | 95+% | 500mg |
¥13010.00 | 2024-05-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001698 |
Tizanidine impurity B |
51323-05-8 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
Aaron | AR00DFZO-50mg |
N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea |
51323-05-8 | 95% | 50mg |
$254.00 | 2023-12-13 | |
Aaron | AR00DFZO-2.5g |
N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea |
51323-05-8 | 95% | 2.5g |
$1948.00 | 2023-12-13 | |
1PlusChem | 1P00DFRC-250mg |
N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea |
51323-05-8 | 95% | 250mg |
$500.00 | 2024-04-30 | |
1PlusChem | 1P00DFRC-10g |
N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea |
51323-05-8 | 95% | 10g |
$3856.00 | 2024-04-30 | |
A2B Chem LLC | AG26152-2.5g |
1-(5-Chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea |
51323-05-8 | 95% | 2.5g |
$1507.00 | 2024-04-19 |
N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea Related Literature
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
Additional information on N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea
N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea: A Comprehensive Overview
N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea (CAS No. 51323-05-8) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the benzothiadiazole class, which is well-known for its broad spectrum of applications in medicinal chemistry. The presence of both chlorine and sulfur atoms in its structure enhances its reactivity, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea consists of a benzothiadiazole core substituted with a thiourea moiety at the 4-position. This specific arrangement imparts distinct chemical and pharmacological characteristics that have been explored in various research studies. The benzothiadiazole ring system is known for its ability to interact with biological targets such as enzymes and receptors, while the thiourea group provides a site for further functionalization. This dual functionality makes the compound an attractive candidate for drug discovery efforts.
In recent years, there has been a growing interest in exploring the pharmacological potential of benzothiadiazole derivatives. Several studies have demonstrated that these compounds exhibit a wide range of biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial properties. Among these derivatives, N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea has shown particular promise in preclinical studies. Its ability to inhibit specific enzymatic pathways has led to its investigation as a potential therapeutic agent for various diseases.
One of the most notable findings regarding N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea is its interaction with certain kinases and proteases. These interactions are critical for regulating various cellular processes and have been implicated in the pathogenesis of several diseases. By inhibiting these targets, the compound may offer a novel approach to modulate disease progression. For instance, studies have indicated that it can interfere with the signaling pathways involved in cancer cell proliferation and survival.
The synthesis of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The chlorination step at the 5-position of the benzothiadiazole ring is particularly crucial and must be carefully optimized to avoid side reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of this process. These methods not only improve yield but also minimize environmental impact by reducing waste generation.
The pharmacokinetic properties of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea have also been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary data suggest that the compound exhibits good oral bioavailability and moderate tissue distribution upon administration. These characteristics are favorable for developing it into a viable therapeutic agent. Additionally, its stability under various physiological conditions enhances its potential for clinical application.
Evaluation of the safety profile is another critical aspect of any drug candidate. Toxicological studies on N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea have been conducted to assess its potential adverse effects. Early findings indicate that it is well-tolerated at therapeutic doses with minimal side effects observed in animal models. However, further studies are needed to fully characterize its safety profile before human trials can begin.
The development of novel drugs often involves collaboration between academic researchers and pharmaceutical companies. The case of N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea exemplifies this partnership approach. Academic institutions have played a key role in identifying new synthetic routes and exploring its biological activity through preclinical studies. Meanwhile, pharmaceutical companies have contributed by providing resources for large-scale synthesis and conducting advanced pharmacokinetic analyses.
The future directions for research on N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea include optimizing its chemical structure to enhance potency and selectivity while minimizing toxicity. Additionally, exploring new synthetic methodologies could further improve production efficiency and scalability. Collaborative efforts between researchers from different disciplines will be essential in translating laboratory findings into clinical applications.
In conclusion,N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea(CAS No. 51323-05-8) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it an attractive candidate for further development as a therapeutic agent. With continued research efforts aimed at optimizing its properties and safety profile,N-(5-Chloro-2,
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